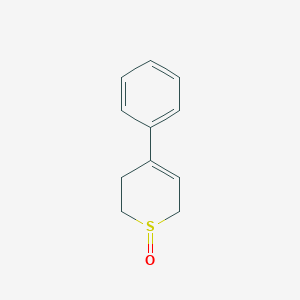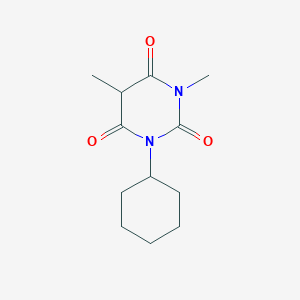
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is a chemical compound with the molecular formula C10H14N2O3This compound is a derivative of barbituric acid and is characterized by its pyrimidine ring structure with cyclohexyl and dimethyl substitutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- typically involves the reaction of diethyl malonate with N-cyclohexylurea under specific conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexylpyrimidine-2,4,6-trione
- 1-Cyclohexylbarbituric acid
- 1-Cyclohexylperhydropyrimidin-2,4,6-trion
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
92932-39-3 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-cyclohexyl-3,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-8-10(15)13(2)12(17)14(11(8)16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
QCLPMORXHSWOIF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





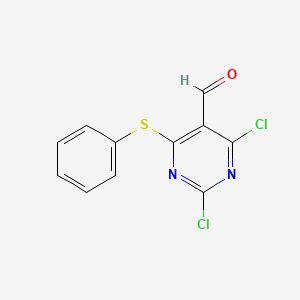
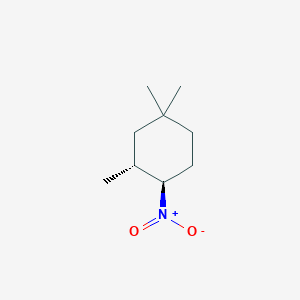

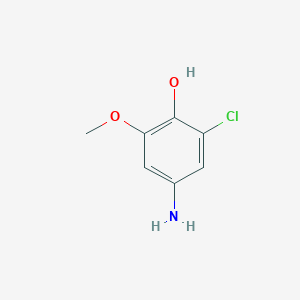
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
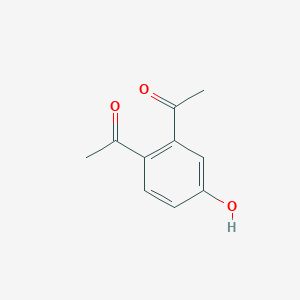

![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)

